N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide, commonly known as BZT-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZT-2 belongs to the class of benzamide derivatives and has been synthesized through several methods. In
Aplicaciones Científicas De Investigación
Synthesis and Electrophysiological Activity
Morgan et al. (1990) explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting the potential of the imidazolyl moiety as a replacement for methylsulfonylamino groups to produce class III electrophysiological activity. This research underscores the compound's relevance in developing treatments for arrhythmias, showcasing its utility in medicinal chemistry Morgan et al., 1990.
Antimicrobial and Antifungal Applications
A study by Kobzar, Sych, and Perekhoda (2019) expanded the derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, revealing that certain derivatives exhibit significant antimicrobial and antifungal activities. This suggests the compound's potential use in developing new antimicrobial agents Kobzar, Sych, & Perekhoda, 2019.
Anticancer Evaluation
Research by Ravinaik et al. (2021) into the design, synthesis, and anticancer evaluation of substituted N-phenylbenzamides, including structural variations similar to the compound , demonstrated moderate to excellent anticancer activities against several cancer cell lines. These findings suggest a promising avenue for the development of new anticancer therapies Ravinaik et al., 2021.
Carbonic Anhydrase Inhibition
The synthesis and characterization of metal complexes of heterocyclic sulfonamide, as studied by Büyükkıdan et al. (2013), provided insights into the compound's inhibitory properties against carbonic anhydrase, a key enzyme involved in various physiological functions. This research indicates potential therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness Büyükkıdan et al., 2013.
Supramolecular Gelators
A study by Yadav and Ballabh (2020) on N-(thiazol-2-yl)benzamide derivatives as new series of supramolecular gelators highlighted the role of methyl functionality and S⋯O interaction in gelation behavior. This research points to the compound's potential utility in the design of new materials with specific physical properties Yadav & Ballabh, 2020.
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the benzothiazole class of molecules, which have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been shown to exhibit antimicrobial activity, suggesting that they may interact with bacterial cell components or enzymes to inhibit growth .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
A study on similar benzothiazole derivatives indicated that they have a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S3/c1-2-28(24,25)13-9-7-12(8-10-13)17(23)22-19-21-15(11-26-19)18-20-14-5-3-4-6-16(14)27-18/h3-11H,2H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBMVKCWVCWDCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.